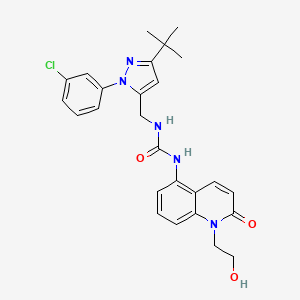
TRPV1 antagonist 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRPV1 antagonist 6 is a compound that inhibits the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, low pH, and capsaicin, the active component in chili peppers. TRPV1 antagonists are of significant interest in the field of pain management, as they have the potential to alleviate chronic pain by blocking the TRPV1 channel .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRPV1 antagonist 6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may involve the use of halogenated precursors, which are then subjected to various chemical transformations such as halogenation, amination, and coupling reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs .
化学反应分析
Types of Reactions
TRPV1 antagonist 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
科学研究应用
TRPV1 antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPV1 channel and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of TRPV1 in biological systems.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用机制
TRPV1 antagonist 6 exerts its effects by binding to the TRPV1 channel and inhibiting its activity. This prevents the influx of cations, such as calcium and sodium, into the cell, thereby reducing the activation of pain pathways. The molecular targets of this compound include the binding sites on the TRPV1 channel, which are involved in the channel’s activation by various stimuli .
相似化合物的比较
Similar Compounds
Similar compounds to TRPV1 antagonist 6 include:
Capsazepine: The first competitive antagonist of TRPV1.
AMG9810: A cinnamide derivative that blocks TRPV1 activation by capsaicin, heat, and protons.
Iodoresiniferatoxin: A halogenated derivative of resiniferatoxin with high affinity for TRPV1.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the TRPV1 channel. It offers advantages in terms of potency and efficacy compared to other TRPV1 antagonists, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C26H28ClN5O3 |
|---|---|
分子量 |
494.0 g/mol |
IUPAC 名称 |
1-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-[1-(2-hydroxyethyl)-2-oxoquinolin-5-yl]urea |
InChI |
InChI=1S/C26H28ClN5O3/c1-26(2,3)23-15-19(32(30-23)18-7-4-6-17(27)14-18)16-28-25(35)29-21-8-5-9-22-20(21)10-11-24(34)31(22)12-13-33/h4-11,14-15,33H,12-13,16H2,1-3H3,(H2,28,29,35) |
InChI 键 |
NKIMMNNZVGRQTR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1)CNC(=O)NC2=C3C=CC(=O)N(C3=CC=C2)CCO)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


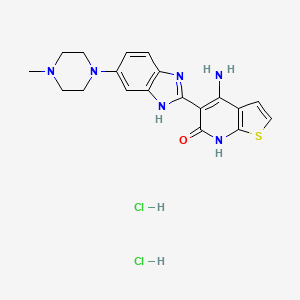
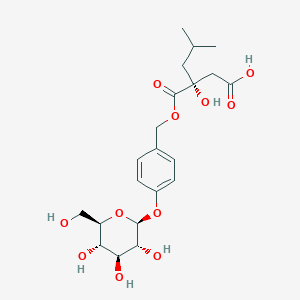
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
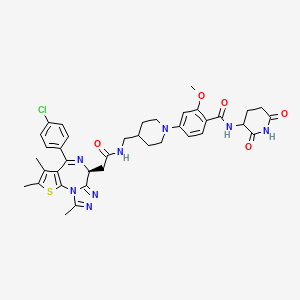
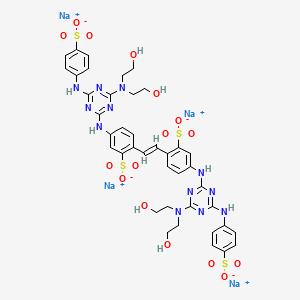
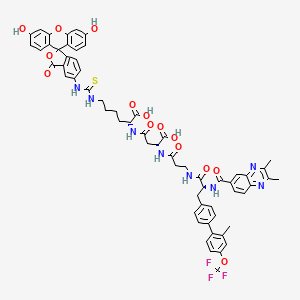

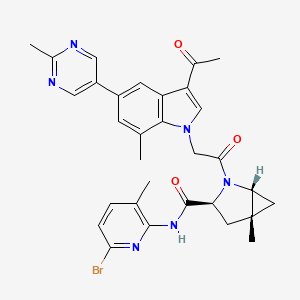

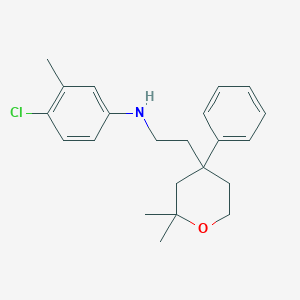

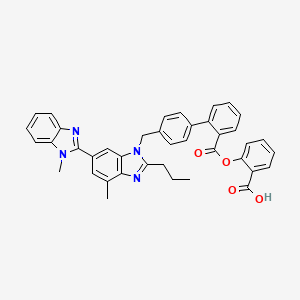
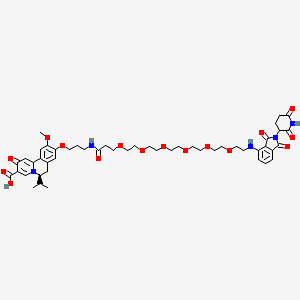
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
